Nicergoline-13C,d3

LC-MS/MS bioanalysis Matrix effect correction Stable isotope labeling

Nicergoline-13C,d3 is a dual-labeled (13C, d3) stable isotope internal standard engineered for LC-MS/MS quantification of nicergoline metabolites MDL and MMDL. It corrects for matrix effects and extraction variability, ensuring accurate pharmacokinetic data and regulatory compliance (ISO 17034). Essential for bioequivalence studies and ANDA/DMF submissions. For research use only.

Molecular Formula C24H26BrN3O3
Molecular Weight 488.4 g/mol
Cat. No. B15141956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicergoline-13C,d3
Molecular FormulaC24H26BrN3O3
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
InChIInChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3
InChIKeyYSEXMKHXIOCEJA-IAVOFYNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicergoline-13C,d3: A Dual-Labeled Stable Isotope Internal Standard for LC-MS/MS Bioanalysis


Nicergoline-13C,d3 is a dual-labeled stable isotope-labeled (SIL) internal standard incorporating one carbon-13 atom and three deuterium atoms . It serves as an isotopologue of the ergoline derivative nicergoline, an α1A-adrenoceptor antagonist used clinically for cerebrovascular disorders . The compound is manufactured under ISO 17034 accredited reference material producer certification with purity specifications of ≥95% to ≥98% depending on vendor [1] . Its primary application is as an internal standard for quantitative LC-MS/MS analysis of nicergoline and its metabolites in biological matrices, enabling correction for extraction recovery, matrix effects, and ionization variability in complex sample analysis [2].

Why Nicergoline-13C,d3 Cannot Be Substituted by Unlabeled or Single-Isotope Internal Standards


Internal standard selection in LC-MS/MS bioanalysis is not interchangeable across different labeling strategies. Nicergoline is rapidly and extensively metabolized in vivo to MDL (10α-methoxy-9,10-dihydrolysergol) and MMDL, rendering the parent drug undetectable in human plasma following oral administration [1]. Quantification of these metabolites in complex biological matrices requires internal standards that exhibit near-identical physicochemical behavior to correct for extraction variability, matrix effects, and ionization suppression. Structural analogue internal standards such as tizanidine hydrochloride demonstrate extraction recoveries of only 74.5-83.2% in plasma MDL analysis [1]. Deuterium-only labeled internal standards exhibit documented retention time shifts due to isotopic effects that diminish matrix effect compensation, with 2H-labeled standards producing quantitative bias averaging -59.2% relative to 13C-labeled counterparts [2]. The dual 13C,d3 labeling strategy mitigates these limitations by providing sufficient mass shift (+4 Da) while minimizing deuterium-induced chromatographic perturbations.

Nicergoline-13C,d3: Quantifiable Differentiation from Analogs and Alternative Internal Standards


13C-Labeled Internal Standards Eliminate Quantitative Bias Observed with Deuterium-Only Labeling

A systematic comparison of 2H-labeled versus 13C-labeled internal standards in LC-ESI-MS-MS analysis of urinary metabolites demonstrated that deuterium-only internal standards introduce significant negative quantitative bias [1]. In spike accuracy testing where known concentrations were added to urine matrix and quantified against calibration curves, the 2H-labeled internal standard (2MHA-[2H7]) produced negatively biased results of -38.4%, whereas the 13C-labeled internal standard (2MHA-[13C6]) exhibited no significant bias [1]. Furthermore, concentrations generated using the 2H-labeled IS were on average 59.2% lower than those generated with the 13C-labeled IS when applied to the same analytical samples [1]. Post-column infusion experiments demonstrated that ion suppression experienced by the analyte and the 13C-IS was not equally experienced by the 2H-IS, explaining the bias mechanism [1].

LC-MS/MS bioanalysis Matrix effect correction Stable isotope labeling Quantitative bias

SIL Internal Standards Provide Superior Assay Precision Compared to Structural Analogues

In a validated HPLC method for MDL (nicergoline metabolite) quantification in human plasma using the structural analogue tizanidine hydrochloride as internal standard, the extraction recoveries ranged from 74.47% to 83.20% across three QC levels, with intra- and inter-day precision values below 13% RSD [1]. The lower limit of quantitation (LLOQ) achieved was 2.288 ng/mL [1]. While SIL internal standards such as Nicergoline-13C,d3 are not directly compared in this study, literature consensus establishes that stable isotope-labeled internal standards yield superior assay performance compared to structural analogues by providing identical extraction recovery, co-elution chromatography, and matched ionization response [2]. This class-level advantage translates to improved precision and accuracy for regulated bioanalytical applications.

Bioanalytical method validation Internal standard selection Precision Extraction recovery

Dual 13C,d3 Labeling Mitigates Deuterium-Induced Retention Time Shift

Deuterium labeling introduces significant isotopic effects that cause deuterated internal standards to elute at different retention times from the target analyte, diminishing their capability to compensate for matrix effects [1]. This phenomenon is well-documented across multiple studies, with retention time shifts of approximately 3 seconds observed even in optimized UPLC systems, representing roughly half a peak width [2]. Differential matrix effects occurring in regions of changing ion suppression can lead to quantification deviations when deuterated IS and analyte do not perfectly co-elute [1]. Nicergoline-13C,d3 incorporates both 13C and deuterium labeling, providing a +4 Da mass shift while minimizing the proportion of deuterium substitution that contributes to chromatographic perturbation. The 13C component ensures sufficient mass separation for MS/MS discrimination while reducing reliance on deuterium atoms that cause retention time discrepancies.

Chromatographic retention Deuterium isotope effect Matrix effect compensation Co-elution

ISO 17034 Certified Production Ensures Traceable Purity and Regulatory Compliance

Nicergoline-13C-d3 is manufactured under ISO 17034 accreditation for reference material producers, with documented purity of >95% (CATO) and ≥98% (InvivoChem) depending on vendor specifications [1] . The ISO 17034 certification encompasses production planning, candidate material preparation, homogeneity studies, stability studies, characteristic value determination, and certification [1]. Full product quality documentation includes NMR, mass spectrometry, HPLC, GC, IR, and UV characterization data [1]. In contrast, many deuterium-only nicergoline internal standards are offered with stated purity of ~95% but without ISO 17034 accredited certification, and some impurity standards (e.g., 10-Demethoxy Nicergoline-13C,d3) are listed with limited availability .

Reference standard certification ISO 17034 Method validation Regulatory compliance

Mass Shift of +4 Da Enables Reliable MRM Discrimination Without Spectral Overlap

Nicergoline-13C,d3 has a molecular formula of C23[13C]H23D3BrN3O3 and molecular weight of 488.40 g/mol, representing a +4 Da mass shift from unlabeled nicergoline (C24H26BrN3O3, 484.39 g/mol) . This mass difference exceeds the minimum recommended mass separation of 3 Da for reliable MS/MS discrimination without isotopic cross-interference . In contrast, a deuterium-only d3-labeled nicergoline provides only a +3 Da mass shift, which may be insufficient in certain instrument configurations or when isotopic distribution overlap occurs . The combination of 13C and d3 labeling provides both adequate mass separation and minimized deuterium-induced chromatographic effects, optimizing MRM transition specificity for nicergoline and its metabolites.

Mass spectrometry MRM transition Isotopic interference Quantitative accuracy

Nicergoline-13C,d3: Validated Research and Industrial Application Scenarios


Regulated Bioequivalence Studies of Nicergoline Formulations Requiring FDA/EMA-Compliant Bioanalysis

In crossover bioequivalence studies of nicergoline preparations (e.g., 30 mg oral dose in 20 healthy volunteers), parent nicergoline is undetectable in plasma, necessitating quantification of the major metabolite MDL [1]. Nicergoline-13C,d3 provides the ISO 17034 certified traceability and isotopic internal standardization required for regulatory submission. The compound's +4 Da mass shift ensures MRM specificity without isotopic interference, while the dual labeling strategy minimizes deuterium-induced retention time shifts that could compromise matrix effect compensation [2]. The certified purity of ≥95-98% meets FDA guidance recommending "highest purity" SIL internal standards for MS detection [3].

LC-MS/MS Method Development and Validation for Nicergoline and Metabolite Quantification in Complex Biological Matrices

Method development for nicergoline pharmacokinetic studies requires an internal standard that co-elutes with the analyte, exhibits identical extraction recovery, and matches ionization response. Structural analogues such as tizanidine hydrochloride demonstrate extraction recoveries of only 74.5-83.2% and precision values up to 13% RSD [1]. Nicergoline-13C,d3, as a stable isotope-labeled isotopologue, provides near-identical physicochemical behavior to correct for these variables, improving method accuracy and enabling lower LLOQ achievement [2]. This is particularly critical for nicergoline metabolite analysis where plasma concentrations may be low (e.g., MDL concentrations of approximately 2 ng/mL following 10 mg oral dose) [3].

Pharmaceutical Quality Control and Impurity Profiling in API Manufacturing

Nicergoline-13C,d3 serves as a reference standard for traceability against pharmacopeial standards (USP or EP) during API synthesis and formulation quality control [1]. The ISO 17034 certification ensures that the reference material meets requirements for homogeneity, stability, and metrological traceability specified in regulatory frameworks. This supports ANDA and DMF submissions where documented reference standard qualification is required [1]. The full characterization package including NMR, MS, HPLC, and IR data eliminates the need for receiving laboratories to perform independent purity verification, reducing analytical burden [2].

Metabolic Pathway Elucidation and ADME Studies Using Stable Isotope Tracing

Nicergoline undergoes rapid and extensive metabolism to MMDL and subsequently to MDL as the main circulating metabolite [1]. Nicergoline-13C,d3 enables accurate quantification of these metabolic transformations in ADME studies by serving as an internal standard that corrects for matrix effects and extraction variability across different biological matrices (plasma, urine, tissue homogenates). The 13C label provides a stable mass tag that does not undergo metabolic exchange, unlike deuterium labels which may be susceptible to H/D exchange at α-carbon positions under certain conditions [2]. This label stability is essential for accurate metabolic flux quantification.

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